molecular formula C15H9F3N2OS B2858272 N-(1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide CAS No. 923070-11-5

N-(1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2858272
CAS No.: 923070-11-5
M. Wt: 322.31
InChI Key: ZTGALPHFUULBPL-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide typically involves the reaction of 1,3-benzothiazole with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes or receptors, modulating their activity. The trifluoromethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its diverse biological activities.

    3-(Trifluoromethyl)benzamide: A related compound with similar structural features.

Uniqueness

N-(1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide is unique due to the combination of the benzothiazole and trifluoromethylbenzamide moieties, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2OS/c16-15(17,18)10-3-1-2-9(6-10)14(21)20-11-4-5-13-12(7-11)19-8-22-13/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGALPHFUULBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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